molecular formula C18H19N3O5S B3711612 {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-NITROPHENYL)METHANONE

{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-NITROPHENYL)METHANONE

Cat. No.: B3711612
M. Wt: 389.4 g/mol
InChI Key: LLNXBYXNERLGFW-UHFFFAOYSA-N
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Description

{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-NITROPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-methylphenylsulfonyl group and a 2-nitrophenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-NITROPHENYL)METHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Nitrophenylmethanone Group: The final step is the acylation of the piperazine derivative with 2-nitrobenzoyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction of Nitro Group: Formation of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-AMINOPHENYL)METHANONE.

    Reduction of Sulfonyl Group: Formation of {4-[(4-METHYLPHENYL)THIO]PIPERAZINO}(2-NITROPHENYL)METHANONE.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine

    Pharmacology: Potential use as a scaffold for the development of new drugs targeting specific enzymes or receptors.

    Biochemistry: Used in the study of enzyme mechanisms and protein-ligand interactions.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-NITROPHENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(PHENYL)METHANONE: Similar structure but lacks the nitro group, which may affect its reactivity and applications.

    {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-AMINOPHENYL)METHANONE: Formed by the reduction of the nitro group, potentially altering its biological activity.

Uniqueness

The presence of both the sulfonyl and nitro groups in {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(2-NITROPHENYL)METHANONE provides unique chemical properties that can be exploited in various applications, making it distinct from its analogs.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-14-6-8-15(9-7-14)27(25,26)20-12-10-19(11-13-20)18(22)16-4-2-3-5-17(16)21(23)24/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNXBYXNERLGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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